molecular formula C14H15Cl2NO2 B262703 N-(3,5-dichloro-2-ethoxybenzyl)-N-(2-furylmethyl)amine

N-(3,5-dichloro-2-ethoxybenzyl)-N-(2-furylmethyl)amine

Cat. No. B262703
M. Wt: 300.2 g/mol
InChI Key: QORAAVMGHGXZEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dichloro-2-ethoxybenzyl)-N-(2-furylmethyl)amine, also known as DFMO, is a small molecule inhibitor that targets the enzyme ornithine decarboxylase (ODC). ODC is a key enzyme in the polyamine biosynthesis pathway, which is essential for cell growth and proliferation. DFMO has been extensively studied for its potential as an anticancer agent, as well as for its role in other diseases.

Mechanism of Action

N-(3,5-dichloro-2-ethoxybenzyl)-N-(2-furylmethyl)amine works by inhibiting ODC, which is a key enzyme in the polyamine biosynthesis pathway. Polyamines are essential for cell growth and proliferation, and are often upregulated in cancer cells. By inhibiting ODC, N-(3,5-dichloro-2-ethoxybenzyl)-N-(2-furylmethyl)amine reduces the levels of polyamines in cells, leading to decreased cell growth and proliferation.
Biochemical and Physiological Effects
N-(3,5-dichloro-2-ethoxybenzyl)-N-(2-furylmethyl)amine has been shown to have a variety of biochemical and physiological effects. In addition to its role as an ODC inhibitor, N-(3,5-dichloro-2-ethoxybenzyl)-N-(2-furylmethyl)amine has been shown to affect other enzymes and pathways, such as the MAPK/ERK pathway and the NF-κB pathway. N-(3,5-dichloro-2-ethoxybenzyl)-N-(2-furylmethyl)amine has also been shown to have anti-inflammatory effects, and to reduce the levels of reactive oxygen species (ROS) in cells.

Advantages and Limitations for Lab Experiments

N-(3,5-dichloro-2-ethoxybenzyl)-N-(2-furylmethyl)amine has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied, with numerous studies demonstrating its efficacy and mechanism of action. However, N-(3,5-dichloro-2-ethoxybenzyl)-N-(2-furylmethyl)amine does have some limitations. It can be toxic at high concentrations, and its effects can vary depending on the cell type and experimental conditions.

Future Directions

There are several potential future directions for research on N-(3,5-dichloro-2-ethoxybenzyl)-N-(2-furylmethyl)amine. One area of interest is the development of new formulations and delivery methods for N-(3,5-dichloro-2-ethoxybenzyl)-N-(2-furylmethyl)amine, such as nanoparticles or liposomes. Another area of interest is the investigation of N-(3,5-dichloro-2-ethoxybenzyl)-N-(2-furylmethyl)amine in combination with other drugs or therapies, to enhance its efficacy and reduce toxicity. Additionally, further studies are needed to fully understand the mechanisms of action of N-(3,5-dichloro-2-ethoxybenzyl)-N-(2-furylmethyl)amine, and to identify new targets for therapeutic intervention.

Synthesis Methods

N-(3,5-dichloro-2-ethoxybenzyl)-N-(2-furylmethyl)amine can be synthesized through a multi-step process involving the reaction of 3,5-dichloro-2-ethoxybenzaldehyde with 2-(furan-2-ylmethyl)amine. The resulting product is then treated with hydrogen chloride to yield N-(3,5-dichloro-2-ethoxybenzyl)-N-(2-furylmethyl)amine. This synthesis method has been optimized for high yield and purity, and has been used in numerous studies.

Scientific Research Applications

N-(3,5-dichloro-2-ethoxybenzyl)-N-(2-furylmethyl)amine has been studied extensively for its potential as an anticancer agent. It has been shown to inhibit cell growth and induce apoptosis in a variety of cancer cell lines, including breast, colon, and prostate cancer. N-(3,5-dichloro-2-ethoxybenzyl)-N-(2-furylmethyl)amine has also been investigated for its role in other diseases, such as African sleeping sickness and neuroblastoma.

properties

Product Name

N-(3,5-dichloro-2-ethoxybenzyl)-N-(2-furylmethyl)amine

Molecular Formula

C14H15Cl2NO2

Molecular Weight

300.2 g/mol

IUPAC Name

N-[(3,5-dichloro-2-ethoxyphenyl)methyl]-1-(furan-2-yl)methanamine

InChI

InChI=1S/C14H15Cl2NO2/c1-2-18-14-10(6-11(15)7-13(14)16)8-17-9-12-4-3-5-19-12/h3-7,17H,2,8-9H2,1H3

InChI Key

QORAAVMGHGXZEQ-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1CNCC2=CC=CO2)Cl)Cl

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)Cl)CNCC2=CC=CO2

Origin of Product

United States

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